Superlutin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
805-84-5 |
|---|---|
Molecular Formula |
C24H30O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H30O4/c1-14-12-21-19-7-6-17-13-18(27)8-10-22(17,4)20(19)9-11-23(21,5)24(14,15(2)25)28-16(3)26/h6-7,13,19-21H,1,8-12H2,2-5H3/t19-,20+,21+,22+,23+,24+/m1/s1 |
InChI Key |
UXRDAJMOOGEIAQ-CKOZHMEPSA-N |
SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)OC(=O)C |
Isomeric SMILES |
CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)OC(=O)C |
Synonyms |
methenmadinone acetate methylene-dehydroacetoxy-progesterone methylenedehydroacetoxyprogesterone methylenedehydroacetoxyprogesterone, (9beta,10alpha)-isomer Superlutin |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of Methenmadinone Acetate and Its Analogues
Detailed Synthetic Pathways and Methodological Advancements
Methenmadinone Acetate (B1210297) (MMA) is derived from 16-methylene-17α-hydroxyprogesterone acetate wikipedia.org. The synthesis of 17α-acetoxy-16-methylene-pregn-4-en-3,20-dione (a precursor to MMA) typically involves several key steps:
Starting Material Preparation : The synthesis often begins with 17α-hydroxyprogesterone or similar precursors. smolecule.com
Acylation : The hydroxyl group at the 17-position is acetylated using reagents such as acetic anhydride (B1165640) or acetyl chloride to introduce the acetoxy group. smolecule.com
Methylene (B1212753) Insertion : The 16-methylene bridge is formed through a series of reactions, including dehydrogenation and subsequent rearrangements, often utilizing reagents like triethyl orthoformate and formaldehyde (B43269) under acidic conditions. smolecule.com
For the synthesis of Methenmadinone Acetate specifically, the process involves the formation of 6-dehydro-16-methylene-17α-hydroxyprogesterone 17-acetate nih.gov. A general method for synthesizing this generic family of compounds from common precursors has been described, focusing on the introduction of a 6-dehydro-16-methylene group and a 17-ester function nih.gov.
Stereochemical Considerations and Isomeric Purity in Synthesis
Steroids, including Methenmadinone Acetate and its analogues, possess multiple chiral centers, making stereochemical control crucial during synthesis. The IUPAC name for Methenmadinone Acetate, [(8R,9S,10R,13S,14S,17R)-17-Acetyl-10,13-dimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate, explicitly defines its stereochemistry wikipedia.org. Ensuring isomeric purity is vital for the desired biological activity and to avoid potential side effects from undesired isomers. Synthetic methodologies often employ stereoselective reactions to control the configuration at each chiral center. For instance, in the synthesis of related steroid derivatives, the steric bulk of groups can influence the predominant face of reaction, ensuring specific stereoisomer formation sci-hub.se. The final acetylation step of the tertiary 17α-hydroxy group, due to steric hindrance, may require specific catalysts like perchloric acid in acetic acid solvent to achieve the desired product sci-hub.se.
Design and Synthesis of Structurally Modified Derivatives
The structural modifications of Methenmadinone Acetate primarily involve alterations at the C6 and C17 positions, leading to analogues with varied pharmacological profiles.
Methenmadinone Caproate (MMC), also known as Superlutin Caproate, is the C17α caproate (hexanoate) ester of methenmadinone wikipedia.orgsigmaaldrich.com. It is an analogue of Methenmadinone Acetate, differing by the acyl group at the C17α position, where an acetate group is replaced by a caproate (hexanoate) group wikipedia.orgsigmaaldrich.com. While detailed specific synthesis for MMC is not extensively described in the provided search results, its formation would logically involve the esterification of methenmadinone with caproic acid or a derivative thereof, similar to how other caproate esters of hydroxyprogesterone (B1663944) derivatives are synthesized. For example, hydroxyprogesterone caproate synthesis involves reacting 17α-hydroxyprogesterone with n-hexanoic acid in the presence of pyridine (B92270) and p-toluenesulfonic acid chemicalbook.com.
Chlormethenmadinone Acetate (CMMA), also known as Chlorthis compound, is a 6-chloro derivative of Methenmadinone Acetate (6-chloro-MMA) wikipedia.orgwikipedia.org. Its structure includes a chlorine atom at the C6 position, along with the 16-methylene and 17α-acetoxy groups wikipedia.org. A general method for the synthesis of 17-esters of 6-dehydro-16-methylene-17α-hydroxyprogesterones, including those with halogen alterations at C6, has been reported nih.gov. This suggests that the introduction of the chlorine atom at C6 would be a key step in its synthesis, likely involving selective halogenation reactions on a suitable precursor nih.gov.
Bromethenmadinone Acetate (BMMA), also known as Bromthis compound, is the 6-bromo analogue of Methenmadinone Acetate (6-bromo-MMA) wikipedia.orgwikipedia.org. It was developed in Czechoslovakia and described in 1970 but was never marketed wikipedia.org. Its chemical structure features a bromine atom at the C6 position wikipedia.orgnih.gov. The design of BMMA follows the pattern of introducing a halogen at the C6 position, similar to CMMA. Its synthetic feasibility would involve bromination reactions on a suitable methenmadinone derivative, likely employing selective brominating agents to achieve the desired substitution without affecting other reactive sites on the steroid nucleus.
Melengestrol (B123420) Acetate (MGA), also known as Methylthis compound, is the 6-methyl derivative of Methenmadinone Acetate (6-methyl-MMA) wikipedia.orgwikipedia.orgvrachi.name. It is used in veterinary medicine wikipedia.org. The synthesis of Melengestrol Acetate can proceed via several routes:
From Diosgenin (B1670711) : One scheme involves starting from diosgenin, performing modifications in rings A and B while the sapogenin side chain is still in place, acting as a protecting group for the future 16-dehydro-20-ketone function. This involves converting diosgenin to its 3-toluenesulfonate, followed by solvolysis to afford a 3,5-cyclosteroid intermediate wikipedia.org.
From 6-Methyl-16-dehydropregnenolone Acetate : This compound serves as a key intermediate. Reaction with diazomethane (B1218177) at the conjugated double bond at C16 yields a pyrazole, which upon pyrolysis affords the 16-methyl enone wikipedia.org. Subsequent steps involve selective epoxidation of the conjugated double bond to the 16,17α-epoxide, followed by acid-catalyzed ring opening to form the 16-methylene-17α-hydroxy-20-ketone functionality in the D ring. The product is then saponified, subjected to Oppenauer oxidation, dehydrogenated to the 4,6-diene with chloranil, and finally acetylated under forcing conditions to complete the synthesis of melengestrol acetate wikipedia.org.
Alternative Routes : Other methods involve starting with 3β-hydroxyl-16β-methyl-16α,17α-epoxy pregna-5-ene-20-one as an initiator, involving steps such as Oppenauer oxidation, ring-opening reactions, esterification, hydrolysis, etherification, Mannich reaction, elimination, and translocation of the 6-methylene group google.comgoogle.com. Another route uses 6-methyl-6-dehydrogenation vitarrine, reacting it with diazomethane to obtain 16(17) diazomethane adducts, followed by denitrogenation at high temperatures to yield a 6,16-dimethyl-pregnane steroid diene alcohol ketone, which then undergoes epoxidation, oxidation, epoxy destruction, esterification catalysis, and dehydrogenation google.comgoogle.com.
The synthesis of these analogues highlights the strategic chemical modifications employed to fine-tune the properties of the core steroid structure.
Chemoinformatics and Computational Approaches in Derivative Design
Chemoinformatics and computational approaches have revolutionized the design and optimization of chemical derivatives, offering powerful tools to accelerate the drug discovery process. wikipedia.orgmpbio.comiiab.mesigmaaldrich.com These methodologies enable researchers to efficiently explore vast chemical spaces, predict molecular properties, and design compounds with desired characteristics. mpbio.comsigmaaldrich.com
Structure-Based Drug Design (SBDD): SBDD utilizes the three-dimensional structural information of biological targets (e.g., proteins) to design or identify compounds that can bind to them. biomol.comnih.gov Techniques such as molecular docking are central to SBDD, predicting the binding modes and affinities of potential ligands to a target site. wikipedia.orgbiomol.com This approach allows for the rational design of derivatives by understanding the specific interactions between the compound and its molecular target, leading to improved potency and selectivity. biomol.com
Ligand-Based Drug Design (LBDD): In scenarios where the three-dimensional structure of the target is unknown, LBDD approaches are employed. These methods rely on the known properties and activities of existing ligands to infer the characteristics required for biological activity. sigmaaldrich.comnih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent LBDD techniques that establish mathematical relationships between a compound's chemical structure and its biological activity or physicochemical properties. biomol.comfda.gov These models are invaluable for predicting the activity of new derivatives and guiding their synthesis. biomol.com
Virtual Screening Methodologies: Virtual screening is a computational technique used to rapidly search large databases of chemical compounds to identify those most likely to possess a desired biological activity. wikipedia.orgmpbio.comsigmaaldrich.com Both SBDD and LBDD principles can be applied in virtual screening. Advanced docking algorithms, for instance, can assess billions of compounds, predicting their binding to a target based on various search algorithms and scoring functions. wikipedia.orgfda.gov This significantly reduces the number of compounds that need to be synthesized and experimentally tested. wikipedia.org
Artificial Intelligence (AI) and Machine Learning (ML): The integration of AI and ML, including deep learning, has brought significant advancements to computational drug design. mpbio.comwikipedia.orgncats.io AI models can predict molecular activities and properties, perform ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiling, and assist in de novo drug design and lead optimization. mpbio.comwikipedia.org The increasing availability of experimental data has allowed for the development of highly precise AI models, further enhancing the efficiency and success rate of derivative design. mpbio.com
Molecular Dynamics Simulations: Complementing static design methods, molecular dynamics simulations provide insights into the dynamic behavior of molecules and their interactions over time. wikipedia.orgncats.io These simulations account for the flexibility of both the ligand and the target, offering a more realistic representation of their interactions and aiding in the refinement of derivative designs. wikipedia.org
Collectively, these chemoinformatics and computational strategies provide a powerful framework for the rational design, screening, and optimization of chemical compounds, including complex steroidal derivatives like this compound and its analogues. wikipedia.org
Molecular and Cellular Mechanisms of Action of Methenmadinone Acetate
Progesterone (B1679170) Receptor Binding Kinetics and Ligand-Receptor Interactions
Methenmadinone Acetate (B1210297), like other progestins, functions by binding to the progesterone receptor (PR), a crucial nuclear hormone receptor found in various tissues, including reproductive organs patsnap.comnih.gov.
Affinity and Selectivity Profiling in Receptor Binding Assays
Progestins exert their biological effects by acting as agonists for the progesterone receptor nih.gov. While specific quantitative binding affinity and selectivity data for Methenmadinone Acetate were not extensively detailed in the available literature, the general mechanism involves binding to the progesterone receptor nih.gov. Receptor binding assays are routinely employed to assess the affinity and selectivity of progestins for the progesterone receptor relative to other steroid hormone receptors, such as glucocorticoid (GR), androgen (AR), and estrogen receptors (ER) lsuhsc.edudrugbank.com. For instance, other synthetic progestins like nomegestrol (B1679828) acetate (NOMAC) have demonstrated comparable binding affinities to progesterone for the progesterone receptor (Ki values of 22.8 nM for NOMAC and 34.3 nM for progesterone in rat uterus) drugbank.com. Medroxyprogesterone (B1676146) acetate (MPA), another potent steroidal progestin, induces alkaline phosphatase activity in T47D cells with an EC50 value comparable to novel nonsteroidal PR agonists nih.gov. The selectivity of a progestin is critical, as promiscuous binding to other steroid receptors can lead to off-target effects ebi.ac.uk.
Conformational Changes Induced by Ligand Binding
The binding of Methenmadinone Acetate to the progesterone receptor initiates a series of conformational changes within the receptor protein patsnap.comnih.govcaymanchem.com. In its unbound state, the progesterone receptor typically exists as a monomer nih.gov. Upon ligand binding, the receptor undergoes a crucial conformational shift, leading to its dimerization nih.gov. This dimerization is essential as it facilitates the receptor's ability to bind to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes patsnap.comnih.gov. Crystallographic studies of progesterone-bound PR have elucidated key interactions, such as hydrogen bonds between the ligand's 3-keto group and specific amino acid residues (Gln725 of helix-3 and Arg766 of helix-5) within the receptor, often mediated by a structural water molecule, which are vital for high-affinity binding wikipedia.org. These conformational changes are fundamental for the subsequent activation or repression of gene transcription patsnap.com.
Impact on Gene Expression and Transcriptional Regulation
The ligand-induced conformational changes in the progesterone receptor directly impact gene expression and transcriptional regulation within target cells.
Modulation of Messenger RNA (mRNA) Synthesis in Target Cells
The interaction of the dimerized, ligand-bound progesterone receptor with HREs on the DNA can either promote or repress the transcription of specific target genes patsnap.com. This transcriptional modulation directly influences the synthesis of messenger RNA (mRNA) patsnap.com. mRNA synthesis, a process known as transcription, is catalyzed by RNA polymerase, which recognizes specific promoter sites on DNA and synthesizes an mRNA molecule complementary to the DNA template danaher.com. The regulation of gene expression is a multi-layered process, with mRNA synthesis being a critical control point frontiersin.orgnih.gov. Beyond initial synthesis, mRNA molecules can undergo various post-transcriptional modifications, such as N6-methyladenosine (m6A), which can further modulate their stability, nuclear export, translation efficiency, and degradation, thereby fine-tuning gene expression danaher.comfrontiersin.orgnih.govnih.gov.
Identification of Downstream Genes and Regulatory Elements
The primary mechanism by which progestins like Methenmadinone Acetate exert their effects is through the modulation of gene transcription via their interaction with hormone response elements patsnap.com. This interaction leads to changes in protein synthesis that drive the physiological effects patsnap.com. For example, Medroxyprogesterone Acetate (MPA) regulates the menstrual cycle by influencing the endometrium, promoting the transition from the proliferative to the secretory phase patsnap.com. This involves altering the expression of genes responsible for endometrial development and receptivity patsnap.com. Furthermore, progestins contribute to contraceptive effects by suppressing the secretion of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), from the pituitary gland, thereby preventing ovulation patsnap.comnih.govteknokrat.ac.id. This suppression is achieved through negative feedback on the hypothalamic-pituitary-gonadal axis, impacting the transcription of genes involved in hormone synthesis and release nih.govteknokrat.ac.id. Research has also identified novel progesterone receptors, such as progesterone receptor membrane component 1 (PGRMC1), which can mediate the effects of progestins like MPA in modulating cytokine-induced matrix metalloproteinase 9 (MMP-9) activity in cytotrophoblast cells, indicating a broader range of downstream regulatory elements and cellular processes influenced by progestins nih.gov.
Intracellular Signaling Pathways and Network Modulation
Progestins, including Methenmadinone Acetate, can elicit cellular responses through both classic genomic and rapid non-genomic signaling pathways mdpi.com. The classic genomic actions are mediated by nuclear progesterone receptors (nPRs), which, upon ligand binding, translocate to the nucleus (if not already there) and directly regulate gene transcription as described above mdpi.com. This involves a complex interplay with co-activators and co-repressors that modulate the transcriptional machinery lsuhsc.edu.
In addition to genomic effects, progesterone and progestins can also trigger rapid, non-genomic responses that are initiated at the cell membrane mdpi.com. These actions are often mediated by membrane progesterone receptors (mPRs/PAQRs), which are structurally distinct from the classical nuclear receptors mdpi.com. These membrane receptors can couple to G-proteins, leading to rapid intracellular signaling cascades mdpi.com. For instance, PGRMC1, a membrane-associated progesterone receptor, has been implicated in mediating the effects of progestins on modulating cytokine-induced responses, such as MMP-9 activity nih.gov. The suppression of gonadotropin secretion by progestins, leading to the inhibition of ovulation, also represents a significant aspect of their intracellular network modulation, impacting the endocrine system at multiple levels patsnap.comnih.govteknokrat.ac.id. The precise mechanisms underlying some progestin effects, such as the appetite-stimulating properties of megestrol (B1676162) acetate, are still under investigation, suggesting complex and potentially diverse intracellular signaling pathways beyond direct transcriptional regulation drugbank.com.
Crosstalk with Other Steroid Hormone Receptors and Signaling Cascades
Steroid hormone receptors (SRs), which include the progesterone receptor, are ligand-activated transcription factors that play crucial roles in various physiological processes. numberanalytics.comnih.gov These receptors are known to engage in extensive crosstalk with other signaling pathways, forming intricate molecular networks within cells. numberanalytics.comnih.gov This interplay can influence cellular responses and gene expression. nih.gov
Emerging evidence suggests that coexpressed steroid hormone receptors can crosstalk with each other, modulating signaling and transcriptional responses even to non-cognate ligands. nih.gov This flexibility can result in altered genomic binding patterns and subsequent changes in the expression of SR target genes. nih.gov While Methenmadinone Acetate primarily targets the progesterone receptor, its interactions with other steroid receptors are a subject of ongoing exploration to fully understand its broader pharmacological profile. smolecule.com The agonistic and antagonistic properties of progestins can vary depending on the specific cellular context and their interactions with other steroid hormone receptors. smolecule.com
Investigation of Non-Genomic Actions and Rapid Signaling Events
Beyond the classical genomic mechanisms that involve nuclear receptors and gene transcription, sex steroids, including progestogens, also mediate rapid, non-genomic actions. iiab.mevrachi.namenih.gov These non-genomic effects are typically mediated by membrane-associated receptors and various signaling cascades, often occurring within minutes, in contrast to the slower genomic effects that require changes in gene expression and protein synthesis. iiab.mevrachi.namenih.govnih.gov
Key rapid signaling events associated with non-genomic steroid actions include a swift increase in intracellular calcium concentration. nih.gov Additionally, steroids have been shown to rapidly activate second messenger pathways, such as the mitogen-activated protein kinase (MAPK) family, including ERK1/2, Raf-1, and ERK-2. nih.gov These non-genomic actions can occur even when the steroid is prevented from entering the cell, suggesting the involvement of membrane-bound receptors. nih.gov While the general principles of non-genomic actions apply to steroid hormones, specific detailed investigations into the rapid signaling events and non-genomic mechanisms of Methenmadinone Acetate are areas that would further elucidate its complete cellular impact.
Cellular and Subcellular Distribution and Localization Studies
The cellular and subcellular distribution of a chemical compound significantly influences its efficacy and potential effects, as these are determined by the compound's concentration at its specific site of action within the cell. mdpi.com Mammalian cells contain various organelles, such as the nucleus, lysosomes, mitochondria, endoplasmic reticulum (ER), and Golgi apparatus, each with unique biological characteristics and functions that contribute to the compartmentalization of the cell. mdpi.com
Biological Activities in Preclinical Models: in Vitro and Animal Studies
Quantitative Assessment of Progestogenic Activity in Defined Animal Bioassays
In animal bioassays, Methenmadinone acetate (B1210297) demonstrates potent progestogenic activity. Administered orally, MMA has been shown to possess approximately 13-fold the progestogenic activity of parenteral progesterone (B1679170). This quantitative assessment highlights its efficacy as a progestin in biological systems.
Table 1: Comparative Progestogenic Activity
| Compound | Route of Administration | Relative Progestogenic Activity (vs. Parenteral Progesterone) |
| Methenmadinone acetate | Oral | ~13-fold |
Evaluation of Specific Cellular Responses in Isolated Cell Culture Systems
While general mechanisms of progestin action on cell proliferation and differentiation in reproductive tissues have been investigated for various compounds, specific detailed findings directly pertaining to Methenmadinone acetate in isolated cell culture systems are not extensively documented in the available literature. Progestins, in general, can influence cell cycle kinetics and growth. For instance, medroxyprogesterone (B1676146) acetate (MPA), another progestin, has been observed to inhibit the growth of estrogen receptor-positive and progesterone receptor-positive human breast cancer cell lines in vitro. This inhibition is associated with a decrease in cells in the S-phase and an accumulation of cells in the G0-G1 phase of the cell cycle, suggesting a direct growth inhibitory effect by increasing the G1 transit time. However, direct in vitro data specifically for Methenmadinone acetate's effects on cell proliferation and differentiation in reproductive tissues remains to be explicitly detailed.
Investigations into Endocrine Regulation and Feedback Mechanisms
Progestins, including Methenmadinone acetate, exert their biological effects by interacting with the endocrine system, particularly through feedback mechanisms regulating the hypothalamic-pituitary-gonadal (HPG) axis. The HPG axis involves the hypothalamus, pituitary gland, and gonadal glands, which work in concert to control reproductive functions. Synthetic progestins like MMA mimic the action of natural progesterone, which plays a crucial role in these feedback loops. Progestins typically exert antigonadotropic effects, suppressing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and, consequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This suppression prevents follicular development and ovulation. Progesterone, and by extension its synthetic analogues, also exerts a negative feedback effect on hypothalamic GnRH release. While the general mechanism of progestin action on the HPG axis is well-established, specific detailed investigations into how Methenmadinone acetate precisely modulates these endocrine regulation and feedback mechanisms are not explicitly detailed in the provided search results.
Comparative Biological Potency of Methenmadinone Acetate and its Analogues
Methenmadinone acetate is a member of a class of progestins with various analogues. As noted, MMA exhibits approximately 13-fold greater progestogenic activity than parenteral progesterone in animal bioassays. Several analogues of Methenmadinone acetate have been identified, including Methenmadinone caproate (MMC), Chlormethenmadinone acetate (chlorsuperlutin), Bromethenmadinone acetate (bromthis compound), and Melengestrol (B123420) acetate (methylthis compound).
Comparative studies on the biological potency of these analogues highlight variations in their activities. For instance, Melengestrol acetate (MGA) has shown activity in progesterone receptor (PR) assays, with 50-100% maximal transactivation of the PR observed at concentrations as low as 0.01 nM. A metabolite of MGA, Metabolite E, demonstrated even higher activity, with effects reported at 0.1 nM. Another related compound, 16-Methylene-17α-hydroxyprogesterone acetate (a parent compound from which MMA is derived), has been reported to show about 2.5-fold the progestogenic activity of parenteral progesterone when given orally in animal bioassays. Segesterone (B1250651) acetate, an analogue of methenmadinone acetate lacking the C19 methyl group or the C6 double bond, acts as a high-affinity agonist of the progesterone receptor, exhibiting 272% of the affinity of progesterone and 136% of that of promegestone. A derivative of segesterone acetate, 18-methylsegesterone acetate, is noted for having even greater progestogenic potency. While these data provide insights into the potencies of individual analogues and their relation to progesterone, comprehensive direct head-to-head comparative potency data specifically detailing Methenmadinone acetate against each of its listed analogues across a range of biological assays are not comprehensively detailed in the readily available search results.
Advanced Analytical Methodologies for Research on Methenmadinone Acetate
Spectroscopic Techniques for Structural Characterization and Purity Assessment in Research
Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of Methenmadinone Acetate (B1210297). They provide unique molecular fingerprints that aid in identification and quality control.
Fourier-transform Infrared (FTIR) spectroscopy is a powerful tool for the structural characterization and purity assessment of Methenmadinone Acetate. This technique identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths, leading to a unique vibrational spectrum. PubChem, a comprehensive chemical database, provides FTIR spectra for Methenmadinone Acetate, indicating its utility in confirming the compound's identity. nih.gov In general, FTIR spectroscopy is widely used in chemical analysis to confirm the presence of specific functional groups, such as the carbonyl (C=O) and carbon-oxygen (C-O) stretches characteristic of acetate esters, which typically appear around 1700 cm⁻¹, 1200 cm⁻¹, and 1100 cm⁻¹ respectively. spectroscopyonline.com This allows researchers to verify the integrity of the acetate moiety within the Methenmadinone Acetate structure and detect potential impurities. researchgate.netwalshmedicalmedia.com
Raman spectroscopy complements FTIR by providing additional vibrational information about a molecule. It involves the inelastic scattering of monochromatic light, which results in shifts in the wavelength of the scattered light, corresponding to the vibrational modes of the sample. Like FTIR, Raman spectra for Methenmadinone Acetate are available in chemical databases, highlighting its application in its analysis. nih.gov Raman spectroscopy is particularly valuable for confirming the identity of active pharmaceutical ingredients (APIs), assessing their crystallinity, and determining their crystal form. ima.it The technique offers advantages such as quick, real-time, and non-destructive measurements, making it suitable for in-line monitoring during research processes. ima.it Furthermore, combining Raman spectroscopy with separation techniques like thin-layer chromatography (TLC) can enhance specificity, aiding in the differentiation of compounds with similar structures. mdpi.com
Chromatographic Methods for Isolation, Separation, and Quantification in Biological Matrices
Chromatographic techniques are essential for the isolation, separation, and precise quantification of Methenmadinone Acetate, especially when dealing with complex biological matrices.
High-Performance Liquid Chromatography (HPLC) is a widely adopted method for the analysis of Methenmadinone Acetate, enabling its isolation, separation, and quantification. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For steroid analysis, including progestins, C18 reversed-phase columns are commonly employed, often with mobile phases consisting of acetonitrile (B52724) and water, and detection typically occurs via UV absorption. oup.comresearchgate.netscielo.br
A typical HPLC method for the quantitative analysis of steroid acetates, such as dexamethasone (B1670325) acetate, involves using a C18 column with a methanol:water mobile phase and UV detection. Such methods demonstrate high specificity, selectivity, linearity, precision, and accuracy, making them highly suitable for quantitative analysis. scielo.brresearchgate.net These principles are directly applicable to the analysis of Methenmadinone Acetate in research.
Table 1: Illustrative HPLC Parameters for Steroid Acetate Analysis
| Parameter | Typical Range/Description |
| Column Type | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile:Water or Methanol:Water (various ratios) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV-Vis (e.g., at 239 nm or 254 nm) scielo.brresearchgate.net |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) researchgate.netscielo.br |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique crucial for trace analysis and metabolite identification of Methenmadinone Acetate in biological and environmental samples. This method combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the identification and quantification of compounds even at very low concentrations. researchgate.netoup.com
LC-MS/MS is particularly effective for the simultaneous determination of various steroid hormones. oup.com It can distinguish between synthetic and endogenous forms of progesterone (B1679170) and related compounds by analyzing their carbon isotope ratios, providing precise measurements of plasma levels. wipo.intgoogle.com Sample preparation methods, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged and Safe), are often coupled with LC-MS/MS for efficient extraction of progestins from complex matrices like plasma, milk, and wastewater. researchgate.net This integrated approach ensures robust and accurate quantification, even for progestins present at environmental trace levels. researchgate.netmdpi.com
Advanced Electrophoretic Techniques for Component Separation
While specific detailed research findings on advanced electrophoretic techniques solely for Methenmadinone Acetate were not extensively documented in the provided search results, electrophoretic methods generally play a significant role in the separation and analysis of complex chemical and biological mixtures. Techniques such as capillary electrophoresis (CE) are known for their high separation efficiency, small sample volume requirements, and rapid analysis times. They are often employed for the separation of closely related compounds, chiral separations, and the analysis of charged species. In the broader context of steroid research, electrophoretic techniques could potentially be utilized for the separation of Methenmadinone Acetate from its precursors, degradation products, or isomers, contributing to purity assessment and detailed characterization in research.
Capillary Electrophoresis (CE) for Superlutin (Methenmadinone Acetate) Characterization
Capillary Electrophoresis (CE) represents a versatile family of electrokinetic separation methods that employ narrow capillaries for highly efficient molecule separation nih.govwikipedia.org. This technique is well-suited for the intricate analysis of various compounds due to its adaptability, fast analysis times, low consumption of analytes and reagents, and relatively low operational costs nih.gov. While specific applications of CE for this compound (Methenmadinone Acetate) are not extensively documented in general literature, CE, particularly capillary zone electrophoresis (CZE), is widely recognized for its ability to separate charged molecules based on their charge-to-size ratio in an electric field nih.govnvkc.nl. This principle makes CE a potential tool for the characterization and purity assessment of this compound, especially for detecting impurities or related substances that might possess different electrophoretic mobilities.
Other common analytical techniques for characterizing steroid compounds and active pharmaceutical ingredients (APIs) include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spect Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet (UV) Spectrophotometry su.ac.thgamanamspmvv.inresearchgate.netscirp.org. These methods are routinely employed for qualitative and quantitative assessment, purity determination, and stability studies of drug substances gamanamspmvv.inscirp.org.
Development of Novel Assays for this compound (Methenmadinone Acetate) Receptor Occupancy and Functional Activity
The pharmacological profile of this compound (Methenmadinone Acetate) is intrinsically linked to its interaction with specific biological targets, primarily the progesterone receptor wikipedia.org. The development of novel assays for receptor occupancy (RO) and functional activity is paramount for elucidating the compound's mechanism of action and its biological effects.
Receptor Occupancy Assays: Receptor occupancy assays are quantitative methods designed to measure the binding of therapeutic agents to their cellular targets wikipedia.orguomustansiriyah.edu.iq. These assays provide crucial pharmacodynamic (PD) biomarker data that can inform drug development decisions, including dose selection nvkc.nluomustansiriyah.edu.iq. This compound, being a progestin, exhibits high affinity for the progesterone receptor wikipedia.org. Receptor binding assays are a fundamental approach to elucidate the binding properties of such chemicals env.go.jp. For instance, studies on similar progestins, like medroxyprogesterone (B1676146) acetate, have demonstrated their considerable binding affinity towards the glucocorticoid receptor, influencing various cellular functions nih.gov.
The core principle of RO assays involves quantifying the proportion of receptors bound by the drug. This can be achieved by measuring either the free (unbound) receptors or the drug-occupied receptors wikipedia.org. Flow cytometry is a particularly well-suited platform for measuring RO, allowing for the enumeration of total and occupied receptors within a cell population nvkc.nluomustansiriyah.edu.iq.
Functional Activity Assays: Functional activity assays are designed to assess the biological effects mediated by the compound's binding to its target receptors. These assays demonstrate the hormonal activities induced by receptor binding env.go.jp. For progestins like this compound, functional assays would typically evaluate their ability to elicit progestogenic responses. For example, animal bioassays have shown that Methenmadinone acetate (this compound) exhibits about 13-fold the progestogenic activity of parenteral progesterone when administered orally wikipedia.org. Such assays are critical for understanding the downstream cellular and physiological consequences of receptor engagement.
The development of novel assays often involves competitive binding studies, where the test compound competes with a known ligand for receptor binding, and reporter gene assays, which show hormonal activities mediated by binding to target hormone receptors env.go.jp. These methodologies allow for quantitative analysis of the compound's potency and efficacy compared to standard ligands env.go.jp.
Data Tables
| Compound Name | PubChem CID | Chemical Formula | Molar Mass ( g/mol ) |
| This compound (Methenmadinone acetate) | 188952 | C₂₄H₃₀O₄ | 382.500 researchgate.net |
| Progesterone | 5994 | C₂₁H₃₀O₂ | 314.46 |
| Dexamethasone | 5742 | C₂₂H₂₉FO₅ | 392.46 |
| Medroxyprogesterone acetate | 5890 | C₂₄H₃₄O₄ | 386.52 |
| Cortisol | 5754 | C₂₁H₃₀O₅ | 362.46 |
| Norethisterone | 6265 | C₂₀H₂₆O₂ | 298.42 |
| Norgestrel | 6266 | C₂₁H₂₈O₂ | 312.45 |
| Methenolone acetate | 9363 | C₂₂H₃₂O₃ | 344.49 |
Detailed Research Findings
Research on this compound (Methenmadinone acetate) has historically focused on its progestational activity. Early studies, particularly in Czechoslovakia where it was developed, investigated its use in treating menstrual disorders and as a component in oral contraception researchgate.netiiab.me. For instance, clinical experience with Methenmadinone acetate (MDAP) as a new peroral gestagen was reported in the 1960s iiab.me. Further biological testing of Methenmadinone acetate (this compound Spofa) in clinical trials was also documented iiab.me. The compound's potent progestogenic activity, approximately 13-fold that of parenteral progesterone in animal bioassays, highlights its significant hormonal impact wikipedia.org.
The interaction of progestins, including Methenmadinone acetate, with steroid receptors is a key area of research. While this compound primarily targets the progesterone receptor, studies on related progestins like medroxyprogesterone acetate have also explored their binding to glucocorticoid receptors nih.gov. This cross-reactivity can lead to glucocorticoid-like effects on cellular functions, such as the inhibition of lymphocyte proliferative responses and enhanced accumulation of immunoglobulin secreting cells nih.gov. These findings underscore the complex pharmacological landscape of synthetic progestins and the importance of detailed receptor interaction studies.
The development of robust analytical methods, such as HPLC, is essential for monitoring the purity and stability of steroid compounds like this compound throughout their lifecycle su.ac.thresearchgate.net. Ongoing research in analytical chemistry continues to refine techniques for the precise quantification and characterization of pharmaceutical compounds, ensuring their quality and efficacy gamanamspmvv.inscirp.org.
Future Directions and Unexplored Research Avenues for Methenmadinone Acetate
Deeper Elucidation of Complex Molecular Regulatory Networks
Understanding the intricate molecular regulatory networks influenced by Methenmadinone Acetate (B1210297) is a critical area for future research. Progestins, including MMA, exert their physiological effects primarily by binding to progesterone (B1679170) receptors (PRs), which act as transcription factors to regulate gene expression. Research can focus on comprehensively mapping these networks, considering both classical (nuclear) and non-classical (membrane-bound and cytoplasmic) receptor pathways.
Advanced genomic and proteomic techniques offer powerful tools to achieve this. Studies have shown that steroid treatments can induce global changes in protein expression and RNA levels, revealing affected pathways and potential targets. For instance, mechanistic studies in cancer cell lines have demonstrated that altered protein localization (e.g., PELP1) can augment intracellular signaling pathways (c-Src, MAPK, AKT), which are crucial inputs to steroid receptor phosphorylation. Proteomics has also identified the role of calcium signaling in progesterone-induced growth inhibition in breast cancer cell lines.
Future research on MMA could involve:
High-throughput Omics Studies: Employing transcriptomics, proteomics, and metabolomics to identify all genes, proteins, and metabolites whose expression or activity is modulated by MMA in various target tissues (e.g., reproductive organs, brain, bone).
Investigating Receptor Isoform Specificity: Delving into how MMA differentially interacts with and activates specific progesterone receptor isoforms (e.g., PR-A, PR-B) and their downstream signaling cascades, which could explain varied cellular responses.
Rational Design of Next-Generation Progestin Analogues with Enhanced Selectivity
The rational design of novel progestin analogues with enhanced selectivity is a significant area for development. Historically, newer progestins have been engineered to achieve greater affinity for progesterone receptors than for androgen receptors, thereby reducing androgenic side effects. The ultimate goal in progestin design is to create "ideal" compounds that exhibit potent progestational and antiestrogenic actions without exhibiting androgenic or glucocorticoid effects.
Methenmadinone Acetate itself is a derivative of methenmadinone, and several analogues such as methenmadinone caproate, chlormethenmadinone acetate (chlorsuperlutin), and bromethenmadinone acetate (bromthis compound) have been explored. Future research could focus on:
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies of MMA and its existing analogues can provide insights into modifying its structure to improve selectivity and potency.
Computational Drug Design: Utilizing advanced computational modeling and structural biology approaches to design novel MMA derivatives or analogues that specifically target desired progesterone receptor subtypes or pathways, potentially leading to compounds with improved therapeutic indices and fewer off-target effects.
Targeted Chemical Modifications: Introducing specific chemical modifications to the MMA scaffold to enhance its stability, bioavailability, or tissue-specific delivery, drawing lessons from the design of other selective progestins.
Application in Advanced Animal Models for Reproductive Physiology Research
Advanced animal models are indispensable for investigating the effects of progestins on reproductive physiology, given their physiological similarities to humans. Large animal models, including non-human primates, sheep, and cows, offer advantages over rodent models due to their reproductive cycles, organ sizes, and physiological responses that more closely mimic human biology. These models are crucial for evaluating contraceptive efficacy, conducting mechanistic studies, and optimizing device design. Progesterone and progestins are studied in these models for their effects on ovarian cycles, endometrial receptivity, pregnancy maintenance, and treatment of gynecological diseases like endometriosis.
Future research with MMA in advanced animal models could include:
Disease-Specific Models: Applying MMA in advanced animal models of specific reproductive disorders, such as endometriosis or polycystic ovary syndrome, to investigate its therapeutic potential and underlying mechanisms in a more physiologically relevant context.
Comparative Studies: Performing comparative studies between MMA and newer progestins in these models to highlight unique advantages or disadvantages of MMA in specific reproductive contexts.
Mechanistic Studies on Long-Term Cellular Adaptations and Plasticity
Understanding how prolonged exposure to Methenmadinone Acetate influences cellular adaptations and plasticity is crucial for a complete pharmacological profile. Progestins have been shown to induce cellular changes, including differentiation and even stem cell-like properties, particularly in the context of cancer cells. Long-term exposure to various substances can lead to significant cellular reprogramming and adaptation of gene expression.
Research in this area could involve:
Epigenetic Modifications: Investigating the epigenetic changes (e.g., DNA methylation, histone modifications) induced by long-term MMA exposure, which can lead to stable alterations in gene expression and cellular phenotype.
Stem Cell Dynamics: Studying the impact of MMA on the proliferation, differentiation, and self-renewal of stem cell populations within reproductive tissues, as progestins have been linked to the expansion of cancer stem cells.
Oxidative Stress and Cellular Homeostasis: Examining the role of oxidative stress in MMA-induced long-term cellular adaptations, given that progesterone treatment can induce reactive oxygen species (ROS) release and alter antioxidant enzyme expression, influencing cell growth.
Development of Novel Analytical Probes and Detection Methods
The development of novel analytical probes and highly sensitive detection methods for Methenmadinone Acetate is essential for precise pharmacokinetic and pharmacodynamic studies. Recent advancements in analytical chemistry have led to the creation of sensitive biosensors for progesterone detection, utilizing technologies such as surface plasmon resonance (SPR) and electrochemical aptasensors. These methods prioritize high sensitivity, specificity, portability, and cost-effectiveness for real-time monitoring.
Future efforts should focus on:
MMA-Specific Biosensors: Designing and validating highly specific biosensors or aptasensors tailored for the direct detection of MMA in biological fluids and tissues, enabling more accurate and real-time monitoring of its levels.
Advanced Chromatographic Techniques: Developing and optimizing advanced chromatographic methods (e.g., LC-MS/MS) with enhanced sensitivity and specificity for MMA and its metabolites, crucial for detailed pharmacokinetic studies.
Imaging Probes: Creating novel imaging probes that can visualize the distribution and binding of MMA to its target receptors in living systems, providing spatial and temporal insights into its pharmacological actions.
Comparative Genomics and Proteomics Studies on Steroid Responsiveness
Comparative genomics and proteomics studies are vital for understanding the unique and shared molecular responses to Methenmadinone Acetate compared to other progestins or natural progesterone. These "omics" approaches can identify global changes in gene expression profiles, protein abundance, and post-translational modifications in response to steroid treatment. Such studies can reveal common mechanisms of steroid responsiveness across various cell types and conditions.
For MMA, this could involve:
Differential Response Profiling: Conducting studies to compare the genomic and proteomic profiles induced by MMA versus other clinically relevant progestins (e.g., medroxyprogesterone (B1676146) acetate, norethisterone) and natural progesterone in various reproductive and non-reproductive tissues.
Biomarker Discovery: Identifying specific gene or protein biomarkers that are uniquely responsive to MMA, which could serve as indicators of its specific biological effects or potential therapeutic applications.
Network Perturbation Analysis: Using systems biology approaches to understand how MMA perturbs specific molecular networks differently from other steroids, contributing to a deeper understanding of its distinct pharmacological characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
